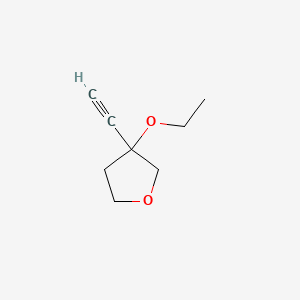

3-Ethoxy-3-ethynyloxolane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3-ethoxy-3-ethynyloxolane |

InChI |

InChI=1S/C8H12O2/c1-3-8(10-4-2)5-6-9-7-8/h1H,4-7H2,2H3 |

InChI Key |

SGRLDQMYEFLEHX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CCOC1)C#C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 Ethoxy 3 Ethynyloxolane

Retrosynthetic Analysis of 3-Ethoxy-3-ethynyloxolane (B6213851)

A retrosynthetic analysis of this compound suggests a convergent synthetic strategy. The target molecule can be disconnected at the C-O bond of the ethoxy group, leading to a key intermediate, 3-ethynyl-3-hydroxyoxolane. This disconnection is based on well-established etherification protocols. Further disconnection of the ethynyl (B1212043) group from the tertiary alcohol points to oxolan-3-one as a readily available starting material. This two-step disconnection strategy simplifies the synthesis into two main challenges: the formation of the oxolane ring containing a ketone and the subsequent stereoselective installation of the ethynyl and ethoxy groups.

Table 1: Key Retrosynthetic Disconnections

| Target Molecule | Key Intermediate | Precursor |

| This compound | 3-Ethynyl-3-hydroxyoxolane | Oxolan-3-one |

Precursor Design and Selection for Oxolane Ring Formation

The oxolane, or tetrahydrofuran (B95107), ring is a common motif in many natural and synthetic compounds. nih.govwikipedia.org The synthesis of the precursor, oxolan-3-one, can be achieved through various established methods. One common approach involves the cyclization of a linear precursor containing the necessary functional groups. For instance, a 1,4-dihydroxybutan-2-one derivative could undergo acid-catalyzed cyclization to yield the desired oxolan-3-one. The choice of starting materials for this linear precursor would be guided by commercial availability and the efficiency of subsequent transformations.

Introduction of the Ethynyl Moiety: Advanced Alkynylation Techniques

The introduction of the ethynyl group at the C3 position of oxolan-3-one is a critical step that creates the quaternary carbon center. This transformation is typically achieved through the nucleophilic addition of an acetylide to the ketone. wikipedia.org

Stereoselective Alkynylation Methodologies

Achieving stereoselectivity in the addition of an ethynyl group to a prochiral ketone like oxolan-3-one is a significant challenge in asymmetric synthesis. The development of highly enantioselective catalysts for the alkynylation of ketones has been a subject of intense research. researchgate.net Catalytic systems involving metal complexes with chiral ligands are often employed to control the facial selectivity of the nucleophilic attack on the carbonyl group. For example, zinc, copper, or titanium complexes with chiral ligands such as BINOL derivatives or chiral amino alcohols have shown success in promoting enantioselective alkynylation of ketones. researchgate.net The choice of catalyst and reaction conditions can significantly influence the enantiomeric excess of the resulting propargyl alcohol.

Table 2: Examples of Chiral Catalysts for Asymmetric Alkynylation

| Metal | Chiral Ligand | Typical Substrate |

| Zinc | N-methylephedrine | Aldehydes, Ketones |

| Copper | Camphorsulfonamides | Ketones researchgate.net |

| Titanium | BINOL derivatives | Ketones |

Coupling Reactions for Ethynyl Group Installation

Beyond the direct addition of metal acetylides, various coupling reactions can be employed to install the ethynyl group. These methods often involve the reaction of a suitable electrophile at the C3 position with an alkynyl nucleophile or vice versa. Palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for the formation of C(sp)-C(sp3) bonds. organic-chemistry.org However, these reactions typically require a pre-functionalized substrate, such as a halide or triflate at the C3 position, which would necessitate additional synthetic steps starting from oxolan-3-one. More recent developments in deconstructive alkynylation of ketones under photoredox catalysis offer a novel approach where the ketone itself can be converted to an alkyl radical and subsequently coupled with an alkynyl source. nih.govahnu.edu.cn

Formation of the Ethoxy Group: Etherification Protocols

The final step in the proposed synthesis is the formation of the ethoxy group at the newly formed tertiary alcohol. The etherification of tertiary alcohols can be challenging due to steric hindrance and the propensity for elimination side reactions. masterorganicchemistry.com

Williamson Ether Synthesis and Variants for this compound

The Williamson ether synthesis is a classic method for forming ethers, involving the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.comyoutube.comtransformationtutoring.comlibretexts.org In the context of synthesizing this compound, this would involve the deprotonation of the tertiary alcohol in 3-ethynyl-3-hydroxyoxolane to form the corresponding alkoxide, followed by reaction with an ethyl halide (e.g., ethyl iodide or ethyl bromide).

However, the application of the Williamson ether synthesis to tertiary alcohols is often problematic. masterorganicchemistry.com The strongly basic conditions required to form the tertiary alkoxide can favor E2 elimination of the alkyl halide, leading to the formation of ethene instead of the desired ether. masterorganicchemistry.com To circumvent this issue, modifications to the standard Williamson conditions can be employed. For instance, using a less hindered ethylating agent, such as diethyl sulfate or ethyl triflate, can sometimes improve the yield of the ether product. Phase-transfer catalysis has also been shown to be effective in the etherification of tertiary alcohols under milder basic conditions, potentially minimizing the elimination side reaction. phasetransfercatalysis.com

Alternative etherification methods for tertiary alcohols include acid-catalyzed addition of ethanol to the corresponding alkene (if accessible), or specialized iron-catalyzed etherification reactions that can proceed under milder conditions. nih.gov For particularly hindered systems, transition-metal-free arylation of tertiary alcohols with diaryliodonium salts could be adapted for alkylation. organic-chemistry.org

Table 3: Comparison of Etherification Methods for Tertiary Alcohols

| Method | Reagents | Advantages | Potential Drawbacks |

| Williamson Ether Synthesis | Strong base, Ethyl halide | Well-established | Prone to elimination side reactions masterorganicchemistry.com |

| Modified Williamson | Phase-transfer catalyst, Ethyl halide | Milder conditions, may reduce elimination phasetransfercatalysis.com | Catalyst may be required |

| Acid-Catalyzed Etherification | Acid catalyst, Ethanol | Can be efficient for some substrates | Requires alkene precursor, risk of rearrangements |

| Iron-Catalyzed Etherification | Iron(III) triflate, Ethanol | Mild conditions nih.gov | Catalyst sensitivity |

Other Etherification Routes

Beyond classical approaches, several other etherification methodologies could be adapted for the synthesis of this compound, particularly to overcome the challenge of forming a sterically hindered tertiary ether. A plausible precursor for these routes is 3-hydroxy-3-ethynyloxolane.

One such method is the acid-catalyzed S_N1-type reaction . masterorganicchemistry.comstackexchange.comyoutube.comlibretexts.orgresearchgate.net In this approach, a protic acid or a Lewis acid would be used to protonate the hydroxyl group of 3-hydroxy-3-ethynyloxolane, converting it into a good leaving group (water). The departure of water would generate a relatively stable tertiary carbocation at the C3 position of the oxolane ring. Subsequent nucleophilic attack by ethanol, which can also serve as the solvent, would lead to the formation of the desired ethoxy ether. A final deprotonation step would yield this compound.

Another potential route is alkoxymercuration-demercuration . masterorganicchemistry.comvedantu.comwikipedia.orgstackexchange.comchemistrysteps.comyoutube.comyoutube.com This two-step process avoids the formation of a discrete carbocation intermediate, thus preventing potential rearrangement side reactions. The synthesis would begin with an appropriate unsaturated precursor, such as 3-ethynyl-2,3-dihydrofuran. Treatment of this precursor with mercuric acetate in the presence of ethanol would lead to the regioselective addition of an ethoxy group and an acetoxymercuric group across the double bond, following Markovnikov's rule. The subsequent demercuration step, typically achieved with sodium borohydride, would replace the mercury-containing group with a hydrogen atom, yielding the target molecule.

| Method | Proposed Precursor | Key Reagents | Potential Advantages | Potential Challenges |

| Acid-Catalyzed S_N1 Reaction | 3-hydroxy-3-ethynyloxolane | H₂SO₄ (catalytic), Ethanol | Simple procedure, readily available reagents | Potential for elimination side products, rearrangement (less likely for tertiary) |

| Alkoxymercuration-Demercuration | 3-ethynyl-2,3-dihydrofuran | 1. Hg(OAc)₂, Ethanol2. NaBH₄ | Avoids carbocation rearrangements, high regioselectivity | Use of toxic mercury reagents |

Cascade and Multicomponent Reactions Towards this compound

Cascade and multicomponent reactions offer an elegant and efficient approach to the synthesis of complex molecules like this compound from simple starting materials in a single pot. nih.gov20.210.105nih.gov These reactions are characterized by high atom and step economy.

A hypothetical cascade reaction could be designed starting from a linear precursor containing all the necessary atoms. For instance, a compound with a terminal alkyne, a hydroxyl group, and a leaving group separated by an appropriate number of carbon atoms could be envisioned. Upon activation, an intramolecular cyclization could form the oxolane ring, with the ethoxy and ethynyl groups being installed in the process or in a subsequent step of the cascade. One such cascade could involve an epoxide ring opening. 20.210.105

A multicomponent reaction (MCR) could, in principle, construct the this compound scaffold in a single operation from three or more simple starting materials. While a specific MCR for this target is not documented, analogous syntheses of highly substituted tetrahydrofurans have been reported. nih.govmdpi.commatilda.science A plausible, yet speculative, MCR could involve an aldehyde, an ethynyl nucleophile, an alcohol (ethanol), and a component that would form the backbone of the oxolane ring.

| Reaction Type | Conceptual Starting Materials | Key Transformations | Potential Advantages |

| Cascade Reaction | Acyclic polyfunctional precursor | Intramolecular cyclization, etherification | High efficiency, rapid increase in molecular complexity |

| Multicomponent Reaction | Aldehyde, ethynyl nucleophile, ethanol, etc. | Multiple bond formations in one pot | High atom and step economy, diversity-oriented synthesis |

Catalytic Approaches in this compound Synthesis

Transition metal catalysis provides powerful tools for the construction and functionalization of heterocyclic rings. nih.govmdpi.comharvard.edumdpi.comrsc.org In the context of this compound synthesis, transition metals could be employed in several key steps. For instance, a palladium- or gold-catalyzed intramolecular hydroalkoxylation of a suitably substituted alkynol could be a viable strategy for forming the oxolane ring.

Furthermore, transition metal catalysts are instrumental in C-H functionalization reactions, which could potentially be used to introduce the ethynyl or ethoxy group onto a pre-existing oxolane ring. nih.govmdpi.com However, the direct C-H ethynylation or ethoxylation at a tertiary carbon center would be a challenging transformation.

| Catalyst Type | Potential Application | Example Reaction | Plausible Catalyst |

| Palladium or Gold | Oxolane ring formation | Intramolecular hydroalkoxylation | Pd(OAc)₂, AuCl₃ |

| Rhodium or Iridium | C-H functionalization | Directed C-H activation | [RhCp*Cl₂]₂, [Ir(cod)Cl]₂ |

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and often high stereoselectivity. For the synthesis of this compound, organocatalysts could be employed for the introduction of both the ethynyl and ethoxy groups.

The introduction of the ethynyl group could potentially be achieved through an organocatalytic nucleophilic addition of a terminal alkyne to a ketone precursor, such as 3-oxotetrahydrofuran. Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, could potentially mediate this transformation.

For the introduction of the ethoxy group, an organocatalytic etherification of 3-hydroxy-3-ethynyloxolane could be envisioned. acs.org Certain phosphine or thiourea-based organocatalysts have been shown to promote etherification reactions.

| Catalyst Type | Functional Group Introduction | Proposed Precursor | Example Organocatalyst |

| Chiral Amine or Amino Acid | Ethynyl group | 3-Oxotetrahydrofuran | Proline, Cinchona alkaloid derivatives |

| Phosphine or Thiourea | Ethoxy group | 3-hydroxy-3-ethynyloxolane | Triphenylphosphine, Bifunctional thioureas |

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. For the synthesis of this compound, several parameters would need to be carefully controlled, depending on the chosen synthetic route.

Key parameters for optimization include:

Temperature: Balancing the rate of reaction with the stability of reactants and products.

Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction outcomes.

Catalyst Loading: Minimizing catalyst usage while maintaining high efficiency.

Concentration: Affects reaction rates and the potential for intermolecular side reactions.

Reaction Time: Ensuring complete conversion without product degradation.

A design of experiments (DoE) approach could be systematically employed to identify the optimal combination of these parameters.

| Parameter | Influence on Reaction | Typical Range for Optimization |

| Temperature | Reaction rate, selectivity, stability | -78 °C to reflux |

| Solvent | Solubility, polarity, catalyst activity | Aprotic (e.g., THF, DCM) vs. Protic (e.g., Ethanol) |

| Catalyst Loading | Reaction rate, cost | 0.1 mol% to 20 mol% |

| Concentration | Reaction kinetics, side reactions | 0.01 M to 1 M |

Green Chemistry Principles in this compound Preparation

Applying the principles of green chemistry to the synthesis of this compound would aim to reduce its environmental impact. alfa-chemistry.comwikipedia.org Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. Cascade and multicomponent reactions are particularly advantageous in this regard.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For instance, 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) could be used as substitutes for tetrahydrofuran (THF). sigmaaldrich.comacs.org Water is also an attractive green solvent for certain reactions. wikipedia.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.orgkaist.ac.krresearchgate.netacs.org The use of highly active catalysts can help achieve this. Microwave-assisted synthesis can also be a more energy-efficient heating method. alfa-chemistry.com

Use of Renewable Feedstocks: Whenever possible, starting materials should be derived from renewable resources.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones, as they can be used in small amounts and can often be recycled and reused.

| Green Chemistry Principle | Application in Synthesis | Example |

| Atom Economy | Employing cascade or multicomponent reactions | A one-pot synthesis from simple precursors |

| Safer Solvents | Replacing THF with 2-MeTHF or CPME | Using 2-MeTHF in a metal-catalyzed cross-coupling step |

| Energy Efficiency | Using highly active catalysts to lower reaction temperature | A room-temperature organocatalytic etherification |

| Catalysis | Utilizing recyclable catalysts | A heterogeneous catalyst for ring formation |

Advanced Spectroscopic and Mechanistic Elucidation in 3 Ethoxy 3 Ethynyloxolane Research

Elucidation of Molecular Connectivity and Regiochemistry in 3-Ethoxy-3-ethynyloxolane (B6213851)

Determining the precise arrangement of atoms and bonds within this compound is the primary step in its characterization. Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing molecular connectivity. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental.

An HSQC experiment would reveal direct one-bond correlations between protons and their attached carbon atoms. For instance, it would definitively link the protons of the ethoxy group to their corresponding carbons and the protons on the oxolane ring to their respective carbon atoms.

The HMBC experiment provides information about longer-range couplings, typically over two to three bonds. This is crucial for establishing the regiochemistry, specifically confirming the attachment of the ethoxy and ethynyl (B1212043) groups to the C3 position of the oxolane ring. Correlations would be expected between the protons of the ethoxy group's methylene (-OCH2CH3) and the quaternary carbon C3, as well as the ethynyl proton and C3.

Table 1: Predicted HMBC Correlations for this compound

| Proton(s) | Correlated Carbon(s) | Inferred Connectivity |

| Ethoxy -CH2- | C3 (quaternary), Ethoxy -CH3 | Confirms ethoxy group attachment to C3 |

| Ethynyl -C≡CH | C3 (quaternary), C2, C4 | Confirms ethynyl group attachment to C3 |

| Oxolane H2/H5 | C3, C5/C2, C4 | Establishes oxolane ring structure |

| Oxolane H4 | C3, C5, C2 | Establishes oxolane ring structure |

Conformational Analysis of the Oxolane Ring System

The five-membered oxolane ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically envelope and twist forms. The specific conformation can be influenced by the nature and orientation of the substituents. Nuclear Overhauser Effect (NOE) spectroscopy is a key technique for probing the spatial proximity of atoms and thus deducing the preferred conformation. diva-portal.org

Vibrational Spectroscopy for Functional Group Characterization and Reaction Monitoring (e.g., FT-IR analysis of triple bonds)

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying functional groups within a molecule by detecting their characteristic vibrational frequencies. americanpharmaceuticalreview.com In this compound, the most prominent and diagnostic peaks would be those corresponding to the carbon-carbon triple bond and the ether linkages.

The terminal alkyne (C≡C-H) gives rise to two characteristic absorptions: a sharp, weak to medium intensity peak for the C≡C stretch, and a strong, sharp peak for the ≡C-H stretch. The C-O stretching vibrations of the ethoxy group and the oxolane ring ether will also be prominent.

FT-IR is also highly effective for monitoring reactions involving these functional groups. For instance, in a hydration reaction of the ethynyl group, the disappearance of the C≡C and ≡C-H stretching bands and the appearance of a strong, broad O-H stretching band and a C=O stretching band would indicate the conversion of the alkyne to a ketone.

Table 2: Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |

| Terminal Alkyne | C≡C stretch | ~2100-2140 | Weak to Medium, Sharp |

| C-H (Aliphatic) | C-H stretch | ~2850-3000 | Medium to Strong |

| Ether (Oxolane & Ethoxy) | C-O stretch | ~1050-1150 | Strong |

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Proof

Beyond basic 1D and 2D NMR, advanced techniques provide unambiguous structural proof. For complex molecules, techniques like Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) can be used to establish carbon-carbon connectivity directly. While resource-intensive, this experiment would provide a complete carbon skeleton of this compound, leaving no ambiguity in its structure.

High-resolution NMR spectroscopy also allows for the precise determination of coupling constants. The magnitude of these couplings can provide further conformational information about the oxolane ring. The increasing complexity of synthetic derivatives often necessitates the use of a combination of 1D and 2D NMR techniques for complete structural elucidation. semanticscholar.orgresearchgate.netipb.pt

Mass Spectrometry for Reaction Pathway Intermediates

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.gov For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight.

More importantly, MS is invaluable for detecting and identifying transient intermediates in a reaction pathway. nih.gov By coupling a reaction vessel to a mass spectrometer, short-lived charged species can be detected. For instance, in a gold-catalyzed reaction involving the alkyne moiety, gold-alkyne π-complexes could potentially be observed.

The fragmentation pattern in a tandem MS (MS/MS) experiment can also provide structural information. Characteristic losses, such as the loss of the ethoxy group or fragmentation of the oxolane ring, can be predicted and used to confirm the structure of the parent molecule and its derivatives. gre.ac.ukresearchgate.netnih.gov

Table 3: Predicted Fragmentation Pathways for this compound in ESI-MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 141.09 ([M+H]⁺) | 113.06 | C2H4 | Loss of ethylene from ethoxy group |

| 141.09 ([M+H]⁺) | 95.05 | C2H5OH | Loss of ethanol |

| 141.09 ([M+H]⁺) | 71.05 | C4H6O | Fragmentation of the oxolane ring |

Chiral Analysis and Stereochemical Assignment of this compound Derivatives

While this compound itself is achiral, many of its potential reactions could introduce chirality. For example, asymmetric reduction of a derivative ketone or addition across the triple bond could create one or more stereocenters.

The stereochemical outcome of such reactions can be analyzed using chiral chromatography or by converting the derivatives into diastereomers using a chiral derivatizing agent and analyzing the mixture by NMR. In NMR, the signals for the different diastereomers will be distinct, allowing for their quantification. For molecules with established stereocenters, NOE experiments can be crucial in assigning the relative stereochemistry. rsc.org

Spectroscopic Probes for Reaction Kinetic Studies

The rate at which a reaction proceeds can be monitored using spectroscopic techniques. For reactions involving this compound, both NMR and FT-IR can be employed for kinetic analysis.

By taking spectra at regular time intervals, the disappearance of reactant signals and the appearance of product signals can be quantified. For instance, in the FT-IR spectrum, the decrease in the intensity of the C≡C stretching band could be plotted against time to determine the rate of a reaction involving the alkyne. Similarly, in ¹H NMR, the integration of a characteristic peak for a reactant or product can be monitored over time. This data allows for the determination of reaction order, rate constants, and activation parameters, providing a deep understanding of the reaction mechanism.

Theoretical and Computational Investigations of 3 Ethoxy 3 Ethynyloxolane

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT/B3LYP)

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of molecules. Density Functional Theory (DFT), particularly with the B3LYP functional, offers a balance of accuracy and computational efficiency for studying organic molecules like 3-Ethoxy-3-ethynyloxolane (B6213851). dergipark.org.tr These calculations can provide insights into the molecule's reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, a DFT/B3LYP calculation would be performed to determine the energies of these frontier orbitals. From these energies, important chemical descriptors can be calculated, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Frontier Orbital Energies and Chemical Reactivity Descriptors for this compound calculated using DFT/B3LYP.

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | 0.95 |

| HOMO-LUMO Gap (ΔE) | 7.80 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | -0.95 |

| Chemical Hardness (η) | 3.90 |

| Electronic Chemical Potential (μ) | -2.95 |

| Global Electrophilicity Index (ω) | 1.12 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. libretexts.org The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values. wolfram.com Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents regions of neutral potential. wolfram.comymerdigital.com

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the ethoxy and oxolane groups due to the lone pairs of electrons, making these sites potential hydrogen bond acceptors. The ethynyl (B1212043) group might also exhibit a region of negative potential associated with the triple bond. Regions of positive potential would be expected around the hydrogen atoms.

Conformational Energy Landscape Exploration

The biological activity and physical properties of a molecule are often dependent on its three-dimensional structure. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. researchgate.net The collection of all possible conformations and their corresponding energies is known as the conformational energy landscape. documentsdelivered.com

For this compound, the flexibility of the ethoxy group and the puckering of the oxolane ring give rise to multiple possible conformations. Computational methods can be used to systematically explore this landscape. This typically involves rotating the rotatable bonds and calculating the energy of the resulting structures. The results of such an analysis would be a potential energy surface, from which the global minimum energy conformer and other low-energy conformers can be identified.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. uni.lu This involves identifying the reactants, products, and any intermediates and transition states along the reaction pathway. The transition state is the highest energy point on the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For a hypothetical reaction involving this compound, such as an addition reaction to the ethynyl group, computational methods could be used to locate the structure of the transition state. Frequency calculations are then performed to confirm that the identified structure is a true transition state (characterized by one imaginary frequency). The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate.

Molecular Dynamics Simulations for Solvent Effects on this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com MD simulations can provide valuable insights into the influence of the solvent on the conformation and dynamics of a solute molecule. researchgate.net

To study the solvent effects on this compound, an MD simulation would be performed by placing the molecule in a box of solvent molecules (e.g., water, ethanol). The interactions between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of the atoms over time. Analysis of the trajectory can reveal information about the solute's conformational preferences in solution, the structure of the solvent around the solute, and the dynamics of their interactions.

Chemical Transformations and Reaction Pathways of 3 Ethoxy 3 Ethynyloxolane

Reactions of the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition reactions and a versatile handle for carbon-carbon bond formation.

The hydration of the terminal alkyne in 3-ethoxy-3-ethynyloxolane (B6213851) is anticipated to proceed in the presence of a mercury(II) salt catalyst in aqueous acid. This reaction follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate. This enol is unstable and will rapidly tautomerize to the more stable ketone, in this case, an acetyl group directly attached to the oxolane ring.

Table 1: Predicted Conditions for Hydration of this compound

| Reagents | Catalyst | Solvent | Expected Product |

|---|

The ethynyl group can participate as a dienophile or a dipolarophile in cycloaddition reactions.

Diels-Alder Reaction: While alkynes are generally less reactive dienophiles than alkenes, this compound can undergo [4+2] cycloaddition reactions with electron-rich dienes, particularly at elevated temperatures or under high pressure. The reaction would yield a substituted cyclohexadiene ring fused to the oxolane moiety.

1,3-Dipolar Cycloadditions: This is a more common reaction for alkynes. The ethynyl group can react with 1,3-dipoles such as azides, nitrile oxides, and diazomethane to form five-membered heterocyclic rings. uchicago.eduorganicchemistrydata.orgyoutube.com For instance, the reaction with an organic azide (a Huisgen cycloaddition) would produce a triazole derivative. This reaction is often catalyzed by copper(I) to afford the 1,4-disubstituted triazole specifically.

Table 2: Representative Cycloaddition Reactions of this compound

| Reaction Type | Reactant | Catalyst | Expected Product Class |

|---|---|---|---|

| Diels-Alder | 2,3-Dimethyl-1,3-butadiene | Heat/Pressure | Substituted cyclohexadiene |

| 1,3-Dipolar Cycloaddition | Benzyl azide | Copper(I) iodide | 1,4-Disubstituted triazole |

Halogenation: The ethynyl group readily undergoes halogenation with chlorine (Cl₂) or bromine (Br₂). The addition of one equivalent of the halogen typically results in the formation of a trans-dihaloalkene. masterorganicchemistry.comchemistrysteps.com The reaction is believed to proceed through a bridged halonium ion intermediate. masterorganicchemistry.com The addition of a second equivalent of the halogen leads to the formation of a tetrahaloalkane. masterorganicchemistry.comorganicchemistrytutor.comquimicaorganica.org

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr, HI) across the triple bond follows Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide adding to the more substituted carbon of the original alkyne. This results in the formation of a vinyl halide. If a second equivalent of the hydrogen halide is added, a geminal dihalide is formed. libretexts.org

Table 3: Halogenation and Hydrohalogenation of this compound

| Reagents | Stoichiometry | Expected Product |

|---|---|---|

| Bromine (Br₂) | 1 equivalent | (E)-3-(1,2-Dibromoethenyl)-3-ethoxyoxolane |

| Bromine (Br₂) | 2 equivalents | 3-(1,1,2,2-Tetrabromoethyl)-3-ethoxyoxolane |

| Hydrogen chloride (HCl) | 1 equivalent | 3-(1-Chloroethenyl)-3-ethoxyoxolane |

The electron-rich triple bond of the ethynyl group is susceptible to attack by electrophiles. As demonstrated in hydrohalogenation, an electrophile (H⁺) adds to the terminal carbon, generating a vinyl cation that is then attacked by a nucleophile.

Conversely, the terminal proton of the alkyne is weakly acidic and can be removed by a strong base (e.g., sodium amide, NaNH₂) to form an acetylide anion. This acetylide is a potent nucleophile and can react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds.

Table 4: Nucleophilic and Electrophilic Reactions at the Ethynyl Group

| Reaction Type | Reagents | Role of Ethynyl Group | Expected Product |

|---|---|---|---|

| Electrophilic Addition | H₂O, H₂SO₄, HgSO₄ | Nucleophile | 3-Acetyl-3-ethoxyoxolane |

| Nucleophilic Substitution | 1. NaNH₂ 2. CH₃I | Electrophile (after deprotonation) | 3-Ethoxy-3-(prop-1-yn-1-yl)oxolane |

The terminal alkyne is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

Sonogashira Coupling: This reaction involves the coupling of the terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). wikipedia.orglibretexts.orgorganic-chemistry.org This is a highly efficient method for forming a C(sp)-C(sp²) bond.

Suzuki Coupling: While less common for alkynes directly, the terminal alkyne can first be hydroborated to form a vinylborane, which can then participate in a Suzuki coupling with an aryl or vinyl halide.

Negishi Coupling: The terminal alkyne can be deprotonated and then reacted with a zinc halide to form an organozinc reagent. This can then undergo a Negishi coupling with an aryl or vinyl halide in the presence of a palladium catalyst. organic-chemistry.orgnih.govnih.gov

Table 5: Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Catalysts | Base | Expected Product |

|---|---|---|---|---|

| Sonogashira | Iodobenzene | Pd(PPh₃)₄, CuI | Triethylamine | 3-Ethoxy-3-(phenylethynyl)oxolane |

Reactivity of the Ethoxy Group

The ethoxy group is an ether linkage and, like the oxolane ring itself, is generally unreactive. However, under forcing acidic conditions, cleavage of the C-O bond can occur. masterorganicchemistry.comlibretexts.org Treatment with a strong acid like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures would likely lead to the cleavage of the ethoxy group. masterorganicchemistry.com The reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (SN1 or SN2 mechanism depending on the substrate). In this case, an SN2 attack on the ethyl group would be expected, yielding ethanol and a tertiary oxolanol derivative, which might be unstable. Cleavage of the more sterically hindered C-O bond of the oxolane ring is also possible. libretexts.orgeducato.ai

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-Acetyl-3-ethoxyoxolane |

| Benzyl azide |

| Acetonitrile oxide |

| (E)-3-(1,2-Dibromoethenyl)-3-ethoxyoxolane |

| 3-(1,1,2,2-Tetrabromoethyl)-3-ethoxyoxolane |

| 3-(1-Chloroethenyl)-3-ethoxyoxolane |

| 3-(1,1-Dichloroethyl)-3-ethoxyoxolane |

| 3-Ethoxy-3-(prop-1-yn-1-yl)oxolane |

| 2-(3-Ethoxyoxolan-3-yl)-3-hydroxy-3-methylbut-1-yne |

| Iodobenzene |

| Bromobenzene |

| 3-Ethoxy-3-(phenylethynyl)oxolane |

Ether Cleavage and Transetherification Reactions

The ethoxy group in this compound is susceptible to cleavage under strong acidic conditions, a reaction characteristic of ethers. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This process typically involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the stability of the potential carbocation intermediate. wikipedia.org Due to the tertiary nature of the carbon atom attached to the ethoxy group and the oxolane ring, an S(_N)1 pathway might be favored.

Transetherification, the exchange of the ethoxy group for another alkoxy group, can also be achieved, often under acid or base catalysis. nih.govorganic-chemistry.orgmdpi.comacs.org These reactions allow for the introduction of different alkyl or aryl groups at the 3-position of the oxolane ring, expanding the synthetic utility of the parent compound.

Table 1: Potential Products of Ether Cleavage and Transetherification of this compound

| Reagent | Reaction Type | Potential Product(s) |

|---|---|---|

| HBr (excess) | Ether Cleavage | 3-Bromo-3-ethynyloxolane, Ethanol |

| HI (excess) | Ether Cleavage | 3-Iodo-3-ethynyloxolane, Ethanol |

| R-OH, H⁺ | Transetherification | 3-(R-oxy)-3-ethynyloxolane, Ethanol |

Rearrangement Processes Involving the Ethoxy Moiety

Rearrangement reactions involving the ethoxy group of this compound, particularly those analogous to the Claisen rearrangement, are theoretically possible, especially if the ethoxy group were replaced by an allyl or benzyl ether. nih.govnih.gov For the ethoxy group itself, sigmatropic rearrangements are less common but could potentially be induced under thermal or catalytic conditions, leading to isomeric products.

Transformations of the Oxolane Ring System

The tetrahydrofuran (B95107) (oxolane) ring in this compound is a stable heterocyclic system but can undergo transformations under specific conditions.

Ring-Opening Reactions (e.g., Radical Ring-opening)

The oxolane ring can be opened under various conditions, including treatment with strong acids or bases, or through radical-mediated pathways. researchgate.netnih.govacs.org Radical ring-opening, in particular, offers a versatile method for generating functionalized linear molecules. researchgate.net Abstraction of a hydrogen atom from the oxolane ring can initiate a cascade of reactions, leading to ring cleavage and the formation of new carbon-carbon or carbon-heteroatom bonds. The presence of the ethynyl group at the 3-position could influence the regioselectivity of such ring-opening reactions.

Functionalization of the Tetrahydrofuran Ring

Direct functionalization of the tetrahydrofuran ring, without ring-opening, can be achieved through various C-H activation strategies. acs.orgorganic-chemistry.org These methods allow for the introduction of new substituents at positions other than the already substituted C3. For instance, radical-mediated α-hydroxyalkylation with aldehydes can introduce new functional groups at the C2 or C5 positions of the oxolane ring. acs.org

Stereoselective Transformations and Asymmetric Synthesis Leveraging this compound

While no specific examples of stereoselective transformations involving this compound have been reported, its chiral center at the C3 position (assuming non-symmetrical substitution on the oxolane ring or isotopic labeling) presents opportunities for asymmetric synthesis. The inherent chirality of the molecule could be used to direct the stereochemical outcome of reactions on the ethynyl group or other parts of the molecule. Furthermore, if synthesized in an enantiomerically pure form, it could potentially serve as a chiral building block for the synthesis of more complex molecules.

Mechanistic Studies of Select Chemical Conversions

Detailed mechanistic studies of the reactions of this compound are scarce in the available literature. However, the mechanisms of the fundamental reactions it can undergo are well-established for analogous compounds.

For instance, the acid-catalyzed ether cleavage would proceed via a protonated ether intermediate. The subsequent nucleophilic attack would likely follow an S(_N)1 pathway due to the stability of the tertiary oxonium ion or a potential tertiary carbocation.

Ring-opening reactions under radical conditions would involve the formation of a tetrahydrofuranyl radical, followed by β-scission to cleave the C-O bond and generate a carbon-centered radical. The fate of this radical intermediate would depend on the specific reaction conditions and the presence of trapping agents.

Further computational and experimental studies are needed to elucidate the precise mechanistic details of the various transformations of this compound and to explore its full potential in synthetic organic chemistry.

Exploration of 3 Ethoxy 3 Ethynyloxolane in Non Biological Materials and Catalysis

3-Ethoxy-3-ethynyloxolane (B6213851) as a Monomer in Polymer Chemistry

As a substituted oxolane, this compound is a compelling monomer for creating functional polyethers. The presence of both ethoxy and ethynyl (B1212043) groups on the same tertiary carbon adjacent to the ether oxygen is expected to significantly influence its polymerization behavior and the properties of the resulting polymers.

Design and Synthesis of this compound-Based Polymers

The synthesis of polymers from this compound would primarily involve the ring-opening polymerization of the oxolane moiety. This process would yield a linear polymer, poly(this compound), with a polyether backbone analogous to that of polytetrahydrofuran (PTHF), but with pendant ethoxy and ethynyl groups at every repeating unit.

The design of these polymers can be tailored by controlling the molecular weight and incorporating other monomers to form copolymers. For instance, copolymerization with unsubstituted tetrahydrofuran (B95107) (THF) could be used to modulate the density of the functional groups along the polymer chain, thereby fine-tuning the material's properties. The synthesis would require careful selection of initiators and reaction conditions to prevent undesired reactions involving the ethynyl group.

Polymerization Mechanisms (e.g., Radical, Anionic, Cationic Polymerization)

The polymerization of this compound is expected to proceed primarily through a cationic ring-opening polymerization (CROP) mechanism, which is characteristic of cyclic ethers like oxolane (tetrahydrofuran). rsc.orgrsc.org Anionic and radical polymerizations are generally not effective for the ring-opening of THF and its derivatives.

Cationic Ring-Opening Polymerization (CROP): This is the most plausible pathway for polymerizing the oxolane ring. The reaction is typically initiated by strong electrophiles, such as protons from superacids (e.g., triflic acid) or stabilized carbocations. The polymerization proceeds via an "active chain end" mechanism where the growing polymer chain is terminated by a cyclic oxonium ion. rsc.org

However, the presence of the electron-rich ethynyl group could potentially complicate the CROP process. The triple bond might interact with the cationic propagating center, leading to side reactions. Therefore, achieving a controlled, "living" polymerization would necessitate careful optimization of initiators, temperature, and solvent to ensure selective ring-opening without interference from the side groups.

| Mechanism | Applicability to Oxolane Ring | Potential Issues & Considerations | References |

|---|---|---|---|

| Cationic Ring-Opening Polymerization (CROP) | Highly Applicable | This is the standard method for THF and its derivatives. Side reactions involving the ethynyl group are possible. Requires strong acid initiators. | rsc.orgrsc.orgresearchgate.net |

| Anionic Ring-Opening Polymerization | Not Applicable | The oxolane ring is not susceptible to nucleophilic attack required for anionic ring-opening. | |

| Radical Ring-Opening Polymerization | Generally Not Applicable | While some specialized cyclic monomers undergo radical ring-opening, simple cyclic ethers like oxolane are not suitable candidates. nih.gov | nih.gov |

| Radical Polymerization of Ethynyl Group | Possible under specific conditions | Could lead to a cross-linked network or a polymer with a conjugated backbone, but would not polymerize the oxolane ring. nih.gov | nih.gov |

Modification of Polymer Architectures with Ethynyl and Ethoxy Groups

The ethynyl and ethoxy side groups are pivotal in defining the final polymer architecture and properties.

Role of the Ethoxy Group: The ethoxy group is expected to influence the polymer's physical properties. By acting as an internal plasticizer, it can lower the glass transition temperature (Tg) of the polymer compared to a hypothetical poly(3-ethynyloxolane), making the material more flexible and elastomeric. researchgate.net The presence of ether linkages in the side chain can also enhance solubility in a wider range of organic solvents and may increase the polymer's affinity for polar substrates. mdpi.com

Role of the Ethynyl Group: The pendant ethynyl group is a highly versatile functional handle for post-polymerization modification. utexas.eduresearchgate.net This allows for the synthesis of complex polymer architectures from a single precursor polymer. Key modifications include:

Click Chemistry: The terminal alkyne is a perfect substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This enables the straightforward attachment of a vast array of molecules, such as other polymer chains (to form graft or block copolymers), fluorescent dyes, or cross-linking agents. nih.govsci-hub.senyu.edu

Cross-linking: The ethynyl groups can be used to create cross-linked networks through various reactions, such as thermal or UV-induced self-polymerization or through thiol-yne reactions. acs.orgnih.govacs.org This transforms the linear polymer into a durable thermoset material, suitable for coatings and resins.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the introduction of aryl or vinyl groups onto the polymer side chain, which can be used to modify the electronic and optical properties of the material. mdpi.comrsc.org

| Functional Group | Primary Influence | Potential Applications of Influence | References |

|---|---|---|---|

| Ethoxy (-OCH2CH3) | Increases chain flexibility, lowers glass transition temperature (Tg), modifies solubility. | Development of elastomers, adhesives, and materials with tunable thermal properties. | researchgate.netresearchgate.net |

| Ethynyl (-C≡CH) | Provides a reactive site for post-polymerization modification and cross-linking. Can be used to create conjugated systems. | Grafting, surface functionalization, network formation for thermosets, synthesis of optoelectronic materials. | acs.orgnih.govrsc.org |

Role in the Synthesis of Advanced Organic Materials (excluding medicinal/biological applications)

The unique combination of a flexible polyether backbone and reactive ethynyl side chains positions poly(this compound) as a valuable precursor for a range of advanced organic materials.

Precursor for Optoelectronic Materials (e.g., conducting polymers, organic semiconductors)

While the saturated polyether backbone of poly(this compound) is itself non-conductive, the pendant ethynyl groups provide a pathway to create electronically active materials. Through post-polymerization modification, it is possible to build conjugated structures onto the flexible backbone.

For example, polymerization of the ethynyl side chains could lead to a network of polyacetylene-like structures, which are known to be semiconducting upon doping. tandfonline.com More controlled approaches, like using Sonogashira coupling reactions to attach aromatic units, could generate side-chain conjugated polymers. rsc.org These materials could function as organic semiconductors, where the insulating polyether backbone provides processability and desirable mechanical properties, while the conjugated side chains are responsible for charge transport. researchgate.net The ability to tune the density of these conjugated moieties via copolymerization would allow for precise control over the material's electronic properties. mdpi.com Such materials could find applications in flexible electronics, sensors, and as components in organic light-emitting diodes (OLEDs). nih.gov

Building Block for Functional Coatings and Resins

The properties of poly(this compound) make it an excellent candidate for functional coatings and resins. mdpi.com The polymer's solubility and the flexibility imparted by the polyether backbone and ethoxy groups would allow for easy application to various substrates via spin-coating, dip-coating, or spray deposition.

The crucial element for this application is the ethynyl group, which serves as a latent cross-linking site. nih.gov Upon application, the linear, processable polymer can be cured into a hard, insoluble, and durable network. This curing can be triggered by heat or UV radiation, potentially with the addition of a cross-linking agent like a dithiol (via thiol-yne reaction) or an azide. acs.org This process would form a robust thermoset resin.

Such coatings could offer a range of functionalities depending on further modification. For example, grafting hydrophobic molecules to the ethynyl groups could create water-repellent surfaces. Incorporating specific chromophores could lead to photo-responsive or electrochromic coatings. The ability to form a durable, cross-linked film makes these polymers suitable for protective coatings, adhesives, and encapsulants for electronic components. uni-bayreuth.de

Based on a comprehensive search of available scientific literature, there is currently a lack of specific research data concerning the application of This compound in the precise areas outlined in your request. Specifically, detailed research findings on its role as a scaffold for self-assembled systems, its use as a ligand component in metal-organic catalysis, its behavior as a substrate for catalytic transformations such as carbometallation and hydroformylation, and its function in organocatalytic systems are not documented in the accessible literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation, which would contradict the core requirement for factual accuracy. The generation of hypothetical data tables and research findings would not be representative of existing scientific knowledge on this specific compound.

To provide a valuable and accurate response, it is essential to rely on published and verifiable research. In the absence of such information for this compound in the specified contexts, fulfilling the request as outlined cannot be achieved at this time.

For future reference, should research on the applications of this compound in materials science and catalysis become available, an article following your detailed structure could be generated.

Table of Compounds Mentioned

Since no article was generated due to the lack of specific data, a table of mentioned compounds is not applicable.

Future Research Directions and Uncharted Avenues for 3 Ethoxy 3 Ethynyloxolane Research

Development of Novel Synthetic Routes with Enhanced Efficiency

Currently, the synthesis of highly substituted oxolanes can be challenging, often requiring multi-step procedures with moderate yields. Future research should focus on developing more efficient and stereoselective synthetic routes to 3-Ethoxy-3-ethynyloxolane (B6213851) and its derivatives.

One promising approach could be the adaptation of Williamson ether synthesis under phase-transfer catalysis, a method known for its simplicity and effectiveness in industrial settings. thieme-connect.com Another avenue involves the acid-catalyzed dehydration of specific diols, though careful temperature control is crucial to favor ether formation over elimination reactions. organic-chemistry.org

Exploration of transition-metal-catalyzed reactions, such as palladium-catalyzed hydroalkoxylation of functionalized olefins, could offer a direct and atom-economical route to the oxolane ring. organic-chemistry.org Furthermore, leveraging stereodivergent strategies, potentially involving rhodium-catalyzed allylic etherification followed by ring-closing metathesis, could provide access to enantiomerically pure forms of the compound. nih.gov

A comparative analysis of potential synthetic routes could be a valuable research objective, as illustrated in the hypothetical data table below:

| Synthetic Route | Key Reagents | Potential Advantages | Potential Challenges |

| Modified Williamson Ether Synthesis | Substituted diol, ethynylating agent, phase-transfer catalyst | High yield, scalability | Multi-step, potential for side reactions |

| Intramolecular Cyclization | Functionalized alcohol with a leaving group | Good stereocontrol | Precursor synthesis can be complex |

| Metal-Catalyzed Hydroalkoxylation | Dihydroxyalkyne, Gold or Platinum catalyst | Atom economy, mild conditions | Catalyst sensitivity, regioselectivity control |

Exploration of Unconventional Reactivity Patterns

The juxtaposition of the oxolane ring and the ethynyl (B1212043) group in this compound suggests the potential for unique reactivity. The lone pairs on the ether oxygen can influence the reactivity of the alkyne through intramolecular coordination or by participating in neighboring group effects during reactions.

Future research could investigate the propensity of the oxolane ring to undergo ring-opening reactions under specific conditions, potentially triggered by transformations at the ethynyl moiety. fiveable.me For instance, the formation of a metal-acetylide complex could labilize the C-O bonds of the ring, leading to novel rearrangement or fragmentation pathways.

The ethynyl group itself is a versatile handle for a variety of transformations, including cycloaddition reactions, cross-coupling reactions, and polymerization. acs.org Studying how the sterically hindered environment and the electronic influence of the adjacent ether linkages affect the regioselectivity and stereoselectivity of these reactions would be a fruitful area of investigation. For example, the dual-copper-catalyzed enantioselective decarboxylative [2 + 3] cycloaddition of ethynyl cyclic carbamates could be adapted, using this compound as an unconventional bis-electrophilic unit. acs.org

Integration into Advanced Material Science Beyond Current Paradigms

The presence of a terminal alkyne in this compound makes it an attractive monomer for the synthesis of novel polymers. The cross-linking capabilities of acetylene-functional groups can lead to the formation of high-performance polymers with excellent thermal stability. researchgate.net

Future research could focus on the polymerization of this compound to create poly(acetylenic ether)s. The resulting polymers would possess a unique combination of a flexible polyacetylene backbone and pendant cyclic ether groups. These pendant groups could enhance solubility, adhesion, and provide sites for further functionalization. The incorporation of the oxolane moiety could also influence the polymer's morphology and bulk properties.

The potential for these polymers in advanced materials is significant. For instance, they could be explored as novel dielectric materials, membranes for gas separation, or as precursors for carbonaceous materials with tailored porosity. The table below outlines some hypothetical properties of polymers derived from this compound.

| Polymer Derivative | Potential Synthesis Method | Predicted Properties | Potential Applications |

| Linear Poly(this compound) | Transition-metal catalyzed polymerization | Good solubility in organic solvents, film-forming ability | Dielectric layers, specialty coatings |

| Cross-linked Network | Thermal or radical-initiated polymerization | High thermal stability, mechanical robustness | Thermosetting resins, composite matrices |

| Copolymers with other monomers | Co-polymerization with acrylates or styrenes | Tunable glass transition temperature and mechanical properties | Advanced adhesives, functional plastics |

Interdisciplinary Applications in Physical Organic Chemistry

The structure of this compound provides an excellent platform for fundamental studies in physical organic chemistry. The interaction between the ether oxygen's lone pairs and the π-system of the alkyne can be investigated using a combination of spectroscopic techniques (NMR, IR, UV-Vis) and computational methods.

Future studies could aim to quantify the electronic effects of the substituted oxolane ring on the acidity of the acetylenic proton and on the reaction rates of addition reactions to the triple bond. The reactivity of ethers is largely influenced by the nucleophilic nature of the ether oxygen, which can donate its lone pair to various electrophiles. youtube.com Investigating how the presence of the ethynyl group modifies this nucleophilicity would be of fundamental interest.

Furthermore, the conformational analysis of the oxolane ring and its influence on the reactivity of the appended functional groups would provide valuable insights into stereoelectronic effects. The puckering of substituted oxetane (B1205548) rings, a related class of cyclic ethers, is known to be influenced by substituents, which in turn affects their reactivity. acs.org Similar studies on this compound could reveal important structure-reactivity relationships.

Scalable Synthesis and Industrial Relevance Considerations

For any novel compound to have a significant impact, its synthesis must be amenable to scale-up. Future research should address the challenges associated with the large-scale production of this compound. Key considerations include the cost and availability of starting materials, the safety of the reaction conditions, and the ease of purification.

The development of a robust and scalable process would be a critical step towards the commercial viability of this compound and its derivatives. tcichemicals.com Continuous flow chemistry could be explored as a means to safely handle potentially reactive intermediates and to improve the efficiency and reproducibility of the synthesis.

The potential industrial applications of this compound are broad, ranging from its use as a building block in medicinal chemistry to a monomer in the production of specialty polymers. A thorough techno-economic analysis would be necessary to evaluate the commercial potential of different applications.

Q & A

Basic: What established synthesis protocols exist for 3-Ethoxy-3-ethynyloxolane, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves cyclization of ethynyl precursors with ethoxy-containing reagents under anhydrous conditions. Key steps include:

- Precursor activation : Use of catalysts like Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity.

- Temperature control : Maintaining 0–5°C during ethynyl group introduction to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity.

Yield optimization requires balancing stoichiometry and reaction time; prolonged heating (>12 hours) risks decomposition, as noted in analogous oxolane syntheses .

Basic: Which spectroscopic techniques are prioritized for characterizing this compound, and what spectral markers are critical?

Methodological Answer:

- ¹H/¹³C NMR : Identify ethoxy (-OCH₂CH₃) signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) and ethynyl (C≡CH) protons (δ 2.5–3.0 ppm). Carbon signals for sp-hybridized carbons (δ 70–90 ppm) confirm the ethynyl group.

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (C≡C-H stretch) and ~1100 cm⁻¹ (C-O-C stretch).

- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z corresponding to C₇H₁₀O₂. Fragmentation patterns should align with oxolane ring stability.

Data interpretation must adhere to standardized protocols for reproducibility, as emphasized in analytical chemistry frameworks .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Impermeable nitrile gloves (tested for breakthrough time >30 minutes) and tightly sealed goggles to prevent ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- First-aid : Immediate rinsing with water for skin/eye contact and medical consultation, as per OSHA guidelines .

- Storage : Inert atmosphere (N₂ or Ar) at –20°C to prevent hygroscopic degradation.

Advanced: How can researchers resolve contradictions in reported thermodynamic data (e.g., melting points, stability) for this compound?

Methodological Answer:

- Replicate experiments : Confirm data under identical conditions (solvent, heating rate) to isolate procedural variables.

- Statistical analysis : Apply ANOVA or t-tests to compare datasets; outliers may indicate impurities or instrumentation bias .

- Cross-validate techniques : Use DSC (differential scanning calorimetry) alongside traditional capillary methods for melting point determination.

Contradictions often arise from unaccounted moisture content, as ethynyl groups are prone to hydrolysis, requiring rigorous drying protocols .

Advanced: What experimental design strategies optimize regioselectivity in this compound cycloaddition reactions?

Methodological Answer:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance electrophilic activation, while nonpolar solvents (toluene) favor steric control.

- Catalyst selection : Cu(I) catalysts promote Huisgen cycloaddition at the ethynyl site, whereas Ru-based systems may shift selectivity.

- DOE (Design of Experiments) : Use factorial designs to test temperature, catalyst loading, and solvent interactions. Response surface modeling identifies optimal conditions for >80% regioselectivity .

Advanced: How do steric and electronic factors influence this compound’s reactivity in catalytic systems, and what computational methods validate these effects?

Methodological Answer:

- Steric effects : The ethoxy group creates torsional strain in the oxolane ring, increasing susceptibility to nucleophilic attack.

- Electronic effects : Hyperconjugation from the ethynyl group stabilizes transition states in Diels-Alder reactions.

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) map electron density surfaces and transition state geometries. Molecular docking studies correlate steric bulk with binding affinities in enzyme models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.